[Thr28, Nle31]-Cholecystokinin (25-33), sulfated

Pancreatic secretion Second messenger signaling Receptor pharmacology

Procure this stable CCK-9 analog for oxidation-resistant research. With Thr28 and Nle31 substitutions, it eliminates methionine degradation common in native CCK-8, ensuring reproducible data in binding assays, pancreatic secretion studies, and satiety signaling experiments. Ideal for labs needing a reliable, oxidation-proof tracer for CCK receptor pharmacology.

Molecular Formula C55H74N14O18S
Molecular Weight 1251.3 g/mol
Cat. No. B12389661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Thr28, Nle31]-Cholecystokinin (25-33), sulfated
Molecular FormulaC55H74N14O18S
Molecular Weight1251.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C55H74N14O18S/c1-3-4-15-37(49(78)68-42(26-45(74)75)51(80)65-38(47(57)76)22-30-11-6-5-7-12-30)64-50(79)40(24-32-27-61-36-16-9-8-13-34(32)36)63-43(71)28-62-54(83)46(29(2)70)69-53(82)39(23-31-17-19-33(20-18-31)87-88(84,85)86)67-52(81)41(25-44(72)73)66-48(77)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35,37-42,46,61,70H,3-4,10,14-15,21-26,28,56H2,1-2H3,(H2,57,76)(H,62,83)(H,63,71)(H,64,79)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,82)(H,72,73)(H,74,75)(H4,58,59,60)(H,84,85,86)/t29-,35+,37+,38+,39+,40+,41+,42+,46+/m1/s1
InChIKeyICIXCJVEMPSJTJ-SWQGQSKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding [Thr28, Nle31]-Cholecystokinin (25-33), sulfated as a Stable CCK Analog for Research


[Thr28, Nle31]-Cholecystokinin (25-33), sulfated, also referred to as CCK-9 or NONA, is a synthetic nonapeptide analog of the native cholecystokinin octapeptide, CCK-8 [1]. The compound's primary distinguishing features are strategic amino acid substitutions at positions 28 (Thr for Met) and 31 (Nle for Met) . These modifications were rationally designed to mitigate the inherent oxidative instability of methionine residues in native CCK peptides, thereby enhancing the peptide's chemical stability in acidic environments and its resistance to air oxidation, while maintaining full biological activity . It retains the key structural elements for receptor binding, including the sulfated tyrosine at position 27 and the amidated C-terminal phenylalanine, making it a valuable tool in gastrointestinal and neuroscience research .

Why [Thr28, Nle31]-Cholecystokinin (25-33), sulfated Cannot Be Substituted by Other CCK Peptides


Generic substitution among CCK-related peptides is not scientifically valid due to significant differences in second-messenger coupling, signaling pathway activation, and experimental stability. Native CCK-8 and its close analogs exhibit distinct pharmacological profiles. For instance, CCK-8 (Met28,31) activates the PLC pathway, while analogs like JMV-180 (Nle28,31) selectively activate PLA2-mediated signaling, leading to divergent downstream effects [1]. Furthermore, the inherent oxidative instability of methionine-containing native CCK peptides can lead to unreliable experimental results, whereas the Thr28/Nle31 modifications in this analog confer robust resistance to oxidation and acidic degradation . Therefore, selecting this specific analog is not just about using a CCK peptide, but about ensuring the desired biological activity profile and experimental reproducibility that other in-class compounds cannot guarantee [2].

Quantitative Evidence for [Thr28, Nle31]-Cholecystokinin (25-33), sulfated Differentiation in Scientific Selection


Functional Potency: EC50 for Amylase Secretion Compared to Native CCK-8 and Other Analogs

In a comparative study of CCK analogs, [Thr28, Nle31]-CCK (referred to as NONA) exhibited an EC50 of 5 pM for stimulating biphasic amylase secretion in rat pancreatic acini, which is less potent than native CCK-8 (EC50 = 0.4 pM) but substantially more potent than other analogs like JMV-180 (EC50 = 1,500 pM) and OPE (EC50 = 200 pM) [1]. This demonstrates that while the Thr28/Nle31 modification slightly reduces absolute potency, it preserves the high-efficacy signaling profile characteristic of native CCK-8, unlike other modified analogs which lose this ability.

Pancreatic secretion Second messenger signaling Receptor pharmacology

Receptor Binding Affinity: Kd Values for High-Affinity Pancreatic Receptors

Using the oxidatively radioiodinated derivative Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33], the probe bound to rat pancreatic plasma membranes with high affinity. Competitive binding studies demonstrated that the unlabeled [Thr28, Nle31]-CCK analog (as Boc-Tyr derivative) bound with a Kd of 0.8 nM, which is identical to the Kd of native CCK-8 under the same conditions [1]. This confirms that the Thr28/Nle31 substitutions do not compromise binding to the high-affinity pancreatic CCK receptor.

Receptor binding Radioligand assay CCK receptor pharmacology

Second Messenger Pathway Differentiation: Engagement of Both PLC and PLA2

Unlike JMV-180 and OPE, which activate only the PLA2 pathway, [Thr28, Nle31]-CCK (NONA) was sensitive to both PLC and PLA2 inhibitors, indicating that it activates both pathways, similar to native CCK-8 [1]. This is a critical functional distinction. JMV-180 (Nle28,31) and OPE (Nle28,31) evoke only monophasic Ca2+ oscillations via PLA2, whereas NONA, like CCK-8, produces a biphasic pattern including large Ca2+ transients at higher doses, mediated by PLC [1].

Signal transduction Calcium signaling Phospholipase C

In Vivo Potency: Equipotent Stimulation of Exocrine Pancreatic Secretion

In a conscious dog model, [Thr28, Nle31]-CCK (CCK-9) was found to be equipotent on a molar basis to both natural porcine CCK-33 and synthetic caerulein in stimulating exocrine pancreatic secretion [1]. This in vivo validation confirms that the compound's in vitro potency translates effectively to a complex physiological system, and that it is a suitable surrogate for native, less stable CCK peptides for in vivo experiments.

In vivo pharmacology Gastrointestinal function Canine model

Physiological Modulation of Lipid Metabolism: In Vivo Effects on Plasma Cholesterol

In a mouse model of hypercholesterolemia, intravenous injection of [Thr28, Nle31]-CCK at a dose of 50 ng/kg significantly increased plasma cholesterol by 31% and plasma triglycerides by 22% in LDLR-/- mice [1]. This demonstrates a specific and quantifiable physiological effect of the peptide in a disease-relevant model, validating its use as a tool for investigating the role of CCK in lipid homeostasis and cardiovascular risk [2].

Lipid metabolism Cholesterol absorption Metabolic disease models

Optimal Research Applications for [Thr28, Nle31]-Cholecystokinin (25-33), sulfated Based on Verified Evidence


Investigating CCK-A Receptor-Mediated Dual-Pathway Signaling

This analog is the optimal choice for studies focused on the full signaling repertoire of the CCK-A receptor. Unlike JMV-180 and OPE, which are restricted to activating the PLA2 pathway, [Thr28, Nle31]-CCK (NONA) activates both PLC and PLA2 pathways, faithfully mimicking the native ligand CCK-8 [1]. This makes it an indispensable tool for dissecting the mechanisms of biphasic amylase secretion and the complex Ca2+ signaling patterns in pancreatic acinar cells [1].

Performing Stable and Reproducible In Vivo Studies on Exocrine Pancreatic Function

For in vivo experiments where the oxidative instability of native CCK-8 can introduce variability and compromise data integrity, this analog provides a reliable alternative. Its enhanced stability in solution and resistance to oxidation are established , and its potency in vivo has been quantitatively validated, demonstrating equipotent stimulation of pancreatic secretion to native CCK-33 in a canine model [2]. This combination of stability and proven in vivo activity makes it the preferred choice for long-term infusion studies or any experiment where peptide integrity is paramount.

Investigating the Role of CCK in Intestinal Cholesterol Absorption and Hypercholesterolemia

This specific analog has a validated track record in metabolic research. It has been used to demonstrate that CCK signaling, via both CCK1 and CCK2 receptors, directly upregulates intestinal cholesterol absorption through an NPC1L1-dependent mechanism [3]. Furthermore, its in vivo administration reliably elevates plasma cholesterol and triglycerides in LDLR-/- mice [4]. For researchers exploring the gut-liver axis and its impact on cardiovascular disease, this compound provides a well-characterized tool with established, quantifiable endpoints.

Developing Oxidatively Iodinated Probes for Receptor Binding Assays

A unique and critical application is the use of Boc-Tyr-[(Thr28, Nle31)CCK-25-33] as a precursor for creating high-specific-activity radioligands. Because this derivative can be oxidatively radioiodinated—a simple and efficient method—it avoids the complex, lower-yield conjugation methods (like Bolton-Hunter) required for native CCK, which lacks a suitable tyrosine [5]. The resulting probe, Boc-125I-Tyr-[(Thr28, Nle31)CCK-25-33], retains full biological activity and binds with high affinity (Kd 0.8 nM), making it an ideal tool for characterizing CCK receptor pharmacology [5].

Technical Documentation Hub

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